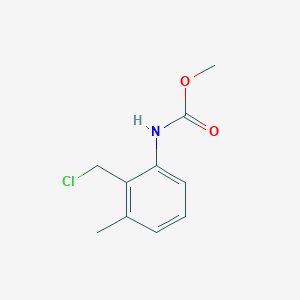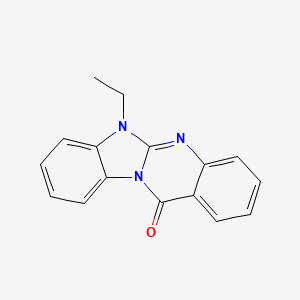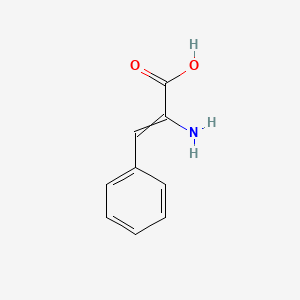
2-Amino-3-phenyl-2-propenoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-phenyl-2-propenoic Acid is an amino acid derivative characterized by the presence of a double bond between the second and third carbon atoms in the phenylalanine side chain. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-phenyl-2-propenoic Acid typically involves the dehydrogenation of phenylalanine. One common method is the use of strong oxidizing agents such as potassium permanganate or bromine in the presence of a base. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the double bond without over-oxidation .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic dehydrogenation using metal catalysts. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-3-phenyl-2-propenoic Acid undergoes various chemical reactions, including:
Oxidation: The double bond can be further oxidized to form epoxides or diols.
Reduction: Hydrogenation can convert the double bond back to a single bond, regenerating phenylalanine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst
Major Products:
Oxidation: Epoxides, diols.
Reduction: Phenylalanine.
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
2-Amino-3-phenyl-2-propenoic Acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Amino-3-phenyl-2-propenoic Acid involves its ability to induce conformational changes in peptides and proteins. The presence of the double bond restricts the rotation of the side chain, leading to the formation of stable secondary structures such as β-turns and helices. These structural changes can enhance the stability and bioactivity of peptides, making them more resistant to enzymatic degradation .
Vergleich Mit ähnlichen Verbindungen
Phenylalanine: The parent compound, lacking the double bond.
α,β-Didehydrophenylalanine: Another dehydro derivative with the double bond between the alpha and beta carbons.
Cinnamic Acid: Contains a similar double bond but in a different structural context
Uniqueness: 2-Amino-3-phenyl-2-propenoic Acid is unique due to its specific double bond position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to stabilize specific peptide conformations makes it particularly valuable in the design of peptide-based therapeutics and materials .
Eigenschaften
Molekularformel |
C9H9NO2 |
|---|---|
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
2-amino-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H9NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12) |
InChI-Schlüssel |
YWIQQKOKNPPGDO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


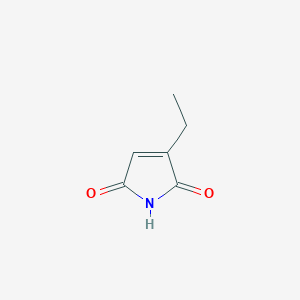
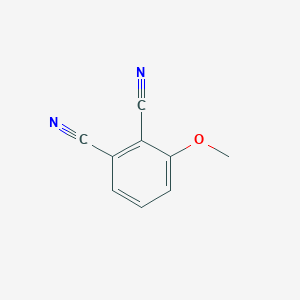
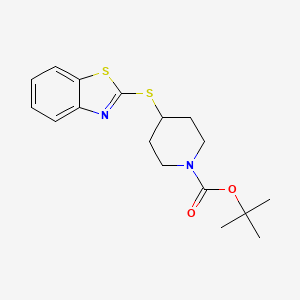
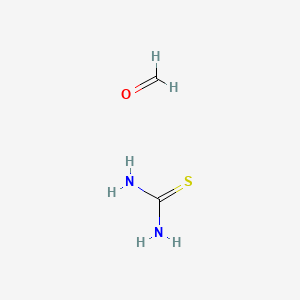
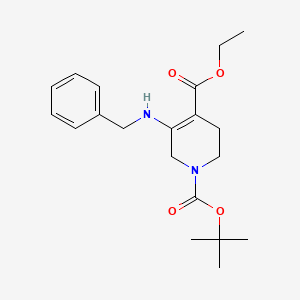
![5-Thiazolecarboxylic acid, 2-[(1,1-dimethylethyl)amino]-4-methyl-](/img/structure/B8649093.png)
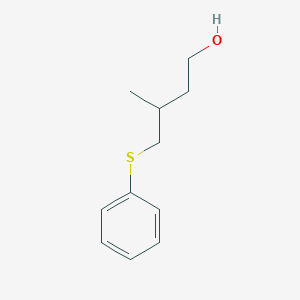
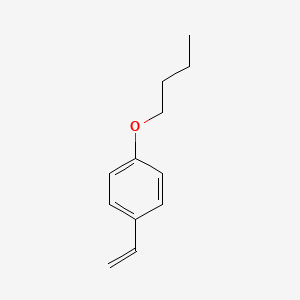
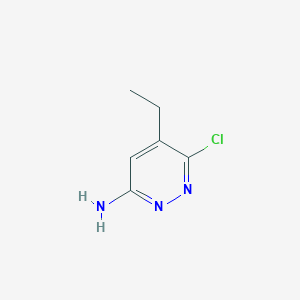
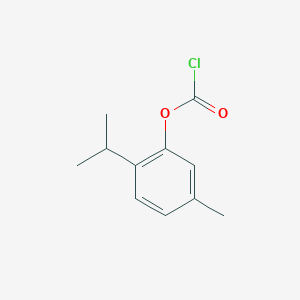
![1-[(6-Chloropyridin-3-yl)carbonyl]-1,4-diazepane](/img/structure/B8649141.png)
